N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine
Description
Halogen-Substituted Pyrimidinyl Derivatives
- 2-Chloro-4-nitrobenzene-1,3-diamine (CID 15430212): Replaces the pyrimidinyl group with a nitro moiety but retains the meta-diamine configuration. The absence of a heterocyclic ring reduces steric hindrance and alters electronic properties.
- N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide (CID 57989782): Incorporates a thiazole ring and sulfonamide group, introducing hydrogen-bonding capabilities absent in the target compound.
Heterocyclic-Aromatic Hybrids
Piperidine-Containing Analogs
- 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CID 104607): Substitutes the pyrimidine ring with a benzimidazolone-piperidine system, significantly altering conformational flexibility and base strength.
Properties
CAS No. |
79817-71-3 |
|---|---|
Molecular Formula |
C10H7ClF2N4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
3-N-(5-chloro-2,6-difluoropyrimidin-4-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C10H7ClF2N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17) |
InChI Key |
XLRVZZPXDZWHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine typically involves the reaction of 5-chloro-2,6-difluoropyrimidine with benzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the pyrimidine ring. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its halogenation pattern and benzene-diamine orientation. Key comparisons include:
Key Observations :
- Halogenation Impact : The presence of fluorine (electron-withdrawing) in the user’s compound may enhance metabolic stability compared to chlorine-only analogs like N1-(2,5-dichloropyrimidin-4-yl)benzene-1,3-diamine .
- Diamine Position : The 1,3-diamine orientation (vs. 1,2 in ) likely improves steric accessibility for further functionalization, critical in drug design .
- Synthetic Efficiency : High-yield methods (e.g., 75–92.4% in ) suggest that similar protocols could optimize the user compound’s synthesis.
Reactivity and Functionalization Potential
- Reduction Sensitivity : Unlike the unstable 1,2-diamines (), the 1,3-diamine scaffold in the user’s compound may resist oxidative degradation, enabling storage and downstream reactions.
- Catalytic Applications : The dichloro analog () undergoes reduction via NaBH₄ with Cu/Co catalysts, implying that the user’s compound’s difluoro substituents might alter reaction kinetics or selectivity .
Pharmacological Implications
The 5-chloro-2,6-difluoro motif could enhance target binding affinity compared to less halogenated analogs, as seen in BCR-ABL inhibitors where halogen interactions stabilize drug-enzyme complexes .
Biological Activity
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine (CAS Number: 79817-71-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClF2N4O3S |
| Molecular Weight | 336.702 g/mol |
| Charge | 0 |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0 |
The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which contributes to its biological activity and pharmacokinetic properties.
This compound exhibits multiple mechanisms of action that make it a candidate for various therapeutic applications:
- Anticancer Activity : The compound has shown potent inhibitory effects on various cancer cell lines. In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, it demonstrated an IC50 value of 0.126 μM, indicating strong anti-proliferative effects. Notably, it exhibited a significant selectivity index compared to non-cancerous cells, suggesting a favorable therapeutic window .
- Inhibition of Matrix Metalloproteinases (MMPs) : It has been reported to inhibit MMP-2 and MMP-9, which are crucial in tumor invasion and metastasis. This inhibition can potentially reduce the metastatic spread of tumors .
- EGFR Inhibition : The compound has also been identified as a reversible inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. It effectively inhibited EGFR phosphorylation and induced apoptosis in resistant cancer cell lines .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound shows promising characteristics:
- Oral Bioavailability : The compound exhibited an oral bioavailability (F) of 31.8% after administration, indicating reasonable absorption when taken orally .
- Clearance Rate : The clearance rate was recorded at 82.7 mL/h/kg after intravenous administration, suggesting a moderate elimination profile .
- Toxicity : In toxicity studies on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 cells, this compound was administered over a period of 30 days. The results indicated significant inhibition of lung metastasis compared to known treatments like TAE226, highlighting its potential as a therapeutic agent for aggressive cancers .
Study 2: Selectivity Against Non-Cancerous Cells
Another study evaluated the selectivity of the compound against MCF10A non-cancerous breast cells. The results demonstrated nearly a 20-fold difference in efficacy between cancerous and non-cancerous cells, supporting its use in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
